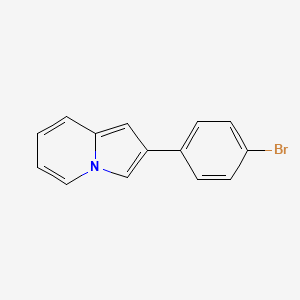

2-(4-Bromophenyl)indolizine

Description

Contextualization of Indolizine (B1195054) Scaffolds in Organic Chemistry and Material Science

Indolizine, a fused heterocyclic aromatic compound, is an isomer of the more commonly known indole (B1671886). ijettjournal.org It consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring, with a nitrogen atom at the bridgehead. ijettjournal.orgacs.org This unique structural arrangement, featuring a π-excessive five-membered ring and a π-deficient six-membered ring, imparts distinct chemical reactivity and photophysical properties to the indolizine core. usp.br The five-membered ring is susceptible to electrophilic substitution, while the six-membered ring exhibits reactivity akin to pyridine. usp.br

In the realm of organic chemistry, indolizine and its derivatives are valuable building blocks in the synthesis of more complex molecules. rsc.org Their versatile reactivity has led to the development of various synthetic methodologies, including the classic Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. ijettjournal.org The inherent fluorescence of many indolizine derivatives has positioned them as important scaffolds in the development of novel fluorophores. acs.orgbeilstein-journals.org

The applications of indolizine scaffolds extend significantly into material science. Their tunable electronic and photophysical properties make them promising candidates for organic electronics. mdpi.comchemrxiv.org Researchers have explored their use in organic light-emitting diodes (OLEDs), where they can function as electron-transporting materials or fluorescent emitters. usp.brrsc.org The ability to modify the indolizine core with various substituents allows for the fine-tuning of their emission wavelengths, spanning the entire visible spectrum. rsc.org

Overview of Nitrogen-Bridged Heterocyclic Systems

Nitrogen-bridged heterocyclic compounds, also known as ring-junction nitrogen heterocycles, are a significant class of molecules characterized by a nitrogen atom shared between two rings. rsc.orgrsc.org This structural motif is prevalent in numerous natural products and biologically active compounds. rsc.org The presence of the bridgehead nitrogen atom often imparts a specific three-dimensional structure and constrains the conformation of the molecule, which can be crucial for its biological activity or material properties. rsc.orgrsc.org

These systems are diverse and can be classified based on the sizes of the rings and the nature of the other atoms present. rsc.org Beyond simple bicyclic systems like indolizine, there exists a vast array of more complex polycyclic structures. rsc.org The synthesis of these compounds often presents a challenge to organic chemists, leading to the development of innovative synthetic strategies, including transition metal-catalyzed C-H activation and functionalization. rsc.org Nitrogen-rich heterocyclic compounds, a subset of this class, are also of great interest due to their potential as high-energy-density materials. energetic-materials.org.cnmdpi.com

Significance of Substituent Effects in Indolizine Derivatives

The properties of the indolizine core can be dramatically altered by the introduction of various substituents at different positions. acs.orgrsc.org These substituent effects are a cornerstone of the rational design of indolizine-based materials with tailored characteristics. Electron-donating or electron-withdrawing groups can modulate the electron density within the heterocyclic system, thereby influencing its reactivity, stability, and, most notably, its photophysical properties. rsc.orgresearchgate.net

For instance, the introduction of substituents on the phenyl ring of 2-phenylindolizine (B189232) derivatives can lead to significant shifts in their absorption and emission spectra. rsc.org Electron-donating groups generally cause a red-shift (a shift to longer wavelengths), while electron-withdrawing groups can have a more complex influence depending on their position. rsc.org This tunability is crucial for applications in fluorescence imaging and organic electronics, where specific absorption and emission wavelengths are required. acs.orgrsc.org The position of the substituent on the indolizine ring itself also plays a critical role in determining its impact on the molecule's properties. rsc.org

Research Rationale for Investigating 2-(4-Bromophenyl)indolizine

The specific compound, this compound, serves as a valuable platform for a variety of chemical investigations. The bromine atom at the para-position of the phenyl ring is a particularly interesting feature. As a halogen, bromine is an electron-withdrawing group, which can influence the electronic properties of the indolizine system.

Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic transformations. It is a common substrate for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a diverse array of functional groups at this position, enabling the synthesis of a library of derivatives with systematically varied properties. This synthetic versatility makes this compound a key intermediate in the development of new materials and biologically active molecules. For example, it has been used as a precursor in the synthesis of compounds with potential applications as tubulin polymerization inhibitors and antimicrobial agents. nih.govnih.gov The study of its hydrogenation has also been a subject of research. researchgate.net

Structure

3D Structure

Properties

CAS No. |

7496-72-2 |

|---|---|

Molecular Formula |

C14H10BrN |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-(4-bromophenyl)indolizine |

InChI |

InChI=1S/C14H10BrN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H |

InChI Key |

QQJSQCXEFBNJIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Mechanistic Investigations of Indolizine Formation and Reactivity

Elucidation of Reaction Pathways in Indolizine (B1195054) Synthesis

The construction of the indolizine framework can be achieved through various synthetic strategies, most notably the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and intramolecular cyclizations. chim.itresearchgate.net The mechanistic nuances of these pathways, particularly the nature of the intermediates and transition states, are critical for controlling the regioselectivity and efficiency of the synthesis.

The 1,3-dipolar cycloaddition is a powerful method for synthesizing indolizines. chim.itrsc.org This reaction typically involves a pyridinium (B92312) ylide, acting as a 1,3-dipole, and a dipolarophile, which is often an activated alkene or alkyne. rsc.orgacs.org The reaction is a [3+2] cycloaddition that leads to the formation of a five-membered ring. numberanalytics.com

The mechanism is generally considered to be a concerted pericyclic process, proceeding through a six-electron transition state. scribd.com This is supported by the high stereospecificity observed in many of these reactions. wikipedia.org Frontier molecular orbital (FMO) theory is often used to explain the kinetics and stereochemistry of these cycloadditions. numberanalytics.comscribd.com The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is a key factor governing the reaction's feasibility and outcome. numberanalytics.com

In the context of synthesizing 2-(4-bromophenyl)indolizine derivatives, a common approach involves the reaction of a pyridinium ylide with an appropriate dipolarophile. For instance, the reaction of 1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium ylide with various dipolarophiles is a versatile route to functionalized 2-(4-bromophenyl)indolizines. brieflands.com The electronic nature of both the ylide and the dipolarophile plays a significant role in the reaction's efficiency. acs.org

While the concerted mechanism is widely accepted for many 1,3-dipolar cycloadditions, there is evidence suggesting that some indolizine syntheses may proceed through a stepwise pathway. chim.it The distinction between a concerted and a stepwise mechanism can be subtle and is often investigated using a combination of experimental techniques and computational studies. nih.gov

A stepwise mechanism typically involves the formation of a zwitterionic or diradical intermediate. mdpi.com The intermediacy of such species can be influenced by the nature of the reactants and the reaction conditions. For example, in reactions involving nitroalkenes, a stepwise mechanism involving a Michael addition followed by ring closure is often proposed. chim.it Stereochemical studies can provide valuable insights; a lack of stereospecificity in the product often points towards a stepwise pathway. chim.it The protonation of a zwitterionic intermediate can sometimes be a key step in the ring-closure process or, conversely, inhibit certain reaction pathways. researchgate.net

The debate between concerted and stepwise mechanisms is ongoing and often depends on the specific reaction system under investigation. mdpi.com

Intramolecular cyclization is another important strategy for the synthesis of indolizines. chim.it These reactions often involve the cyclization of suitably substituted pyridinium salts. mdpi.com A classic example is the Tschitschibabin reaction, which involves the intramolecular cyclization of a quaternary pyridinium halide. usp.brresearchgate.net This method is particularly useful for preparing 2-alkyl or 2-arylindolizines. researchgate.net

The mechanism of the Tschitschibabin reaction involves the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular cyclization. d-nb.info This is followed by a dehydration or elimination step to yield the aromatic indolizine ring.

More recent methods have explored intramolecular 1,5-dipolar cyclizations of pyridinium ylides. mdpi.com In some cases, these reactions can be promoted by transition metal catalysts. semanticscholar.org The mechanism of these catalyzed reactions can be complex, involving steps such as oxidative addition, migratory insertion, and reductive elimination.

Rearrangements can also play a role in indolizine synthesis. For instance, some synthetic routes may involve a Baylis-Hillman type reaction followed by a cyclization and rearrangement sequence. rsc.org

The formation of reactive intermediates is a cornerstone of many indolizine synthesis pathways. Pyridinium ylides are arguably the most important intermediates in this context. acs.orgresearchgate.net These 1,3-dipoles are typically generated in situ by the deprotonation of a corresponding pyridinium salt. acs.orgbrieflands.com The stability and reactivity of the ylide are influenced by the substituents on both the pyridine (B92270) ring and the carbanionic carbon. researchgate.net

Zwitterions are another class of key intermediates, particularly in stepwise cycloaddition reactions. acs.orgmdpi.com They are characterized by having both a positive and a negative charge within the same molecule. The formation and subsequent cyclization of zwitterionic intermediates are crucial steps in many indolizine syntheses. acs.org

Carboanions can also be involved, especially in reactions that proceed via a Michael addition pathway. chim.it The generation of a carbanion through the addition of a nucleophile to an electron-deficient alkene can initiate a sequence of reactions leading to the indolizine core.

The table below summarizes some of the key intermediates involved in indolizine synthesis and the reactions in which they play a role.

| Intermediate | Role in Indolizine Synthesis | Relevant Reaction Types |

| Pyridinium Ylide | Acts as a 1,3-dipole in cycloaddition reactions and undergoes intramolecular cyclization. acs.orgresearchgate.netd-nb.info | 1,3-Dipolar Cycloaddition, Tschitschibabin Reaction |

| Zwitterion | Forms as an intermediate in stepwise cycloaddition reactions. acs.orgmdpi.com | Stepwise [3+2] Cycloaddition |

| Carboanion | Initiates ring formation in Michael-initiated ring closure (MIRC) reactions. chim.it | MIRC reactions |

Mechanistic Studies of Intramolecular Cyclizations and Rearrangements

Reactivity of the Indolizine Core in Organic Transformations

The indolizine ring system is electron-rich and exhibits a distinct pattern of reactivity, particularly in electrophilic substitution reactions. chim.it The presence of substituents on the indolizine core can significantly influence its reactivity and the regioselectivity of these transformations.

Indolizines readily undergo electrophilic substitution, a characteristic they share with other electron-rich aromatic heterocycles like pyrroles and indoles. chim.it The positions most susceptible to electrophilic attack are C-1 and C-3 in the five-membered ring, and to a lesser extent, C-5 in the six-membered ring. usp.br

The regioselectivity of electrophilic substitution on the indolizine core is governed by a combination of electronic and steric factors. oxfordsciencetrove.commasterorganicchemistry.com The electron density is highest at the C-1 and C-3 positions, making them the preferred sites for electrophilic attack. nih.gov The presence of a substituent at the C-2 position, such as the 4-bromophenyl group in this compound, can further influence the regioselectivity.

Computational studies, such as DFT calculations, have shown that the highest occupied molecular orbital (HOMO) of indolizine is primarily located on the five-membered ring, which is consistent with the observed reactivity towards electrophiles. nih.govnih.gov

The table below provides a general overview of the regioselectivity observed in electrophilic substitution reactions of 2-substituted indolizines.

| Electrophilic Reagent | Position of Substitution | Notes |

| Halogenating agents (e.g., NBS, NCS) | C-1 and/or C-3 | The specific outcome can depend on the reaction conditions and the nature of the substituent at C-2. |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | C-1 and/or C-3 | Harsh conditions can lead to polysubstitution or degradation. |

| Acylating agents (e.g., Ac₂O, acyl chlorides) | C-1 and/or C-3 | Friedel-Crafts type reactions are common. |

| Formylating agents (e.g., Vilsmeier-Haack reagent) | C-1 and/or C-3 | A mild method for introducing a formyl group. |

In the case of this compound, the bulky 4-bromophenyl group at the C-2 position would likely exert a steric influence, potentially favoring electrophilic attack at the less hindered C-3 position. However, the electronic effects of the substituent would also play a crucial role in determining the final outcome.

Nucleophilic Additions and Their Mechanisms

The indolizine ring system is characterized as a π-electron-rich heterocycle, a feature stemming from its fused π-deficient pyridine and π-excessive pyrrole (B145914) rings. usp.br This electron-rich nature makes the indolizine core generally resistant to nucleophilic attack, as it preferentially undergoes electrophilic substitution, typically at the C-3 and C-1 positions of the five-membered ring. chim.itjbclinpharm.org

However, nucleophilic substitution on the indolizine ring can be achieved under specific circumstances. The key requirement is the presence of strong electron-withdrawing groups on the ring system, which sufficiently reduces the electron density to permit attack by a nucleophile. usp.brjbclinpharm.org This is particularly effective when a good leaving group is present at the site of attack.

A clear example of this reactivity is observed in indolizines bearing a cyano group at the C-6 position and a halogen at the C-5 position. For instance, 2-aryl-5-chloro-6-cyano-7-methylindolizines have been shown to react with various nucleophiles, including amines, alkoxides, and thiolates. usp.br

The mechanism for this transformation is a direct nucleophilic aromatic substitution (SNAr). The process involves the attack of the nucleophile on the electron-deficient C-5 position, which is activated by the adjacent electron-withdrawing cyano group. This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the indolizine ring, yielding the 5-substituted product.

The viability and yield of these reactions depend on the nucleophilicity of the attacking species and the stability of the intermediate. Research has demonstrated successful substitutions with a range of nucleophiles under these activated conditions. usp.br

Table 1: Examples of Nucleophilic Substitution on Activated Indolizines

| Substrate | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Piperidine (B6355638) | 2-Aryl-6-cyano-7-methyl-5-(piperidin-1-yl)indolizine | Good | usp.br |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Morpholine | 2-Aryl-6-cyano-7-methyl-5-(morpholin-4-yl)indolizine | Good | usp.br |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Sodium Methoxide | 2-Aryl-6-cyano-5-methoxy-7-methylindolizine | Good | usp.br |

Cycloaddition Reactions Involving Indolizine as a Reactive Partner (e.g., [8+2] Cycloadditions to form Cyclazines)

While 1,3-dipolar cycloadditions are a primary method for synthesizing the indolizine core, the fully formed aromatic indolizine system can itself participate as a reactive partner in higher-order cycloaddition reactions. rsc.org Specifically, indolizines can function as an 8π-electron component in [8+2] cycloaddition reactions with electron-deficient alkynes or alkenes (the 2π component) to construct the cycl[3.2.2]azine framework. mdpi.comresearchgate.net

This reaction is a powerful tool for building complex, polycyclic heteroaromatic systems. The mechanism is often depicted as a concerted pericyclic process, although stepwise pathways involving zwitterionic intermediates have also been proposed, depending on the electronic nature of the reactants. mdpi.com

The reaction of 2-phenylindolizine (B189232) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic example of this transformation. mdpi.com In many cases, the initial cycloaddition leads to a dihydrocyclazine intermediate, which must be oxidized to achieve the final aromatic cyclazine product. This is often accomplished by carrying out the reaction in the presence of a dehydrogenation catalyst, such as palladium on carbon (Pd/C), or an oxidant like manganese dioxide (MnO₂). mdpi.com If the indolizine substrate has a suitable leaving group at the C-3 or C-5 position, the dihydrocyclazine intermediate can aromatize via elimination, negating the need for an external oxidant. mdpi.com

The scope of this reaction is broad, with various substituted indolizines and different acetylenic dipolarophiles being successfully employed to generate a library of functionalized cyclazines.

Table 2: Examples of [8+2] Cycloaddition Reactions of Indolizines with DMAD

| Indolizine Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indolizine | DMAD, Pd/C, Toluene, Heat | Dimethyl cycl[3.2.2]azine-1,2-dicarboxylate | Good | clockss.org |

| 2-Phenylindolizine | DMAD, Pd/C, Toluene, Heat | Dimethyl 4-phenylcycl[3.2.2]azine-1,2-dicarboxylate | N/A | mdpi.com |

| 2-Methylindolizine | DMAD, Pd/C, Toluene, Heat | Dimethyl 4-methylcycl[3.2.2]azine-1,2-dicarboxylate | N/A | mdpi.com |

| 6,8-Dimethylindolizine | DMAD, Pd/C, Toluene, Heat | Dimethyl 6,8-dimethylcycl[3.2.2]azine-1,2-dicarboxylate | 13% | clockss.org |

| 2-Methylthioindolizine-3-carbonitrile | DMAD, Xylene, Heat | Dimethyl 4-methylthio-3-cyanocycl[3.2.2]azine-1,2-dicarboxylate | 22% | clockss.org |

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the core structure. The primary reactions applicable to this substrate are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C(sp²)–C(sp²) bond. It is one of the most widely used methods for constructing biaryl systems. The reaction generally requires a palladium catalyst [e.g., Pd(PPh₃)₄, Pd(OAc)₂], a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄), and a suitable solvent system. mdpi.comclockss.orgnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates. clockss.orgnih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 °C | Good | nih.gov |

| Bromoaryl Carboxylic Acids | Tetraphenylboron sodium | Pd(CH₃CN)₂Cl₂ / Pipecolinic Acid | Na₂CO₃ | Water | RT | High | mdpi.com |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | MW | Good | mdpi.com |

| Bromobenzene | n-Butylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 105 °C | >95% | clockss.org |

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. nih.govresearchgate.net The reaction typically uses a palladium catalyst, a base (often an amine like triethylamine (B128534) or an inorganic base like NaHCO₃), and a phosphine (B1218219) ligand. nih.govd-nb.info The regioselectivity of the alkene addition can be influenced by the specific catalyst system and reaction conditions employed.

Table 4: Representative Conditions for Heck Coupling of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| p-Bromoacetophenone | Styrene | Pd(OAc)₂ / THP-Im Salt | K₂CO₃ | Water/DMF | 80 °C | 94% | nih.gov |

| Bromobenzene | Acrolein | Pd₂dba₃ / CataCXium® Ptb | NaHCO₃ | DMF | 110 °C | 85% | d-nb.info |

| Aryl Bromides | 4-Pentene-1-ol | Pd(OAc)₂ / dppp | NEt₃ | Dioxane | 110 °C | 50-65% | liv.ac.uk |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an arylethyne linkage. The classic Sonogashira protocol employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base, such as triethylamine or piperidine. researchgate.net Copper-free variations have also been developed to avoid the homocoupling of the alkyne, which is a common side reaction.

Table 5: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne | Catalyst System (Catalyst/Co-catalyst) | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene | PdCl₂(PhCN)₂ / X-Phos (ligand) | Cs₂CO₃ | DMF | 80 °C | Good | acs.org |

| Aryl Iodides | Various Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | High | researchgate.net |

| 2-Iodophenol | Phenylacetylene | Bridged-bis(NHC)PdBr₂ | Et₂NH | DMF | 100 °C | 92% | acs.org |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in 2-(4-Bromophenyl)indolizine. The analysis, typically performed using a potassium bromide (KBr) pellet, reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule.

For this compound, distinct peaks are observed that confirm its structural features. Studies have reported several key absorbances. A band corresponding to aromatic C-H stretching is identified around 3103.87 cm⁻¹ or 3005.87 cm⁻¹. semanticscholar.orgsemanticscholar.org An aliphatic C-H stretching vibration has also been noted at 2818.72 cm⁻¹, though this is less expected for the core structure and may relate to sample preparation or specific crystalline form. semanticscholar.org A strong signal at 1371.14 cm⁻¹ is attributed to the C-N stretching vibration within the indolizine (B1195054) ring system, a crucial identifier for this heterocyclic core. semanticscholar.orgsemanticscholar.org The presence of various substituted indolizine derivatives often shows characteristic bands for C=C and C=O stretching as well, though these are not primary in the parent compound. rsc.org

Table 1: Key FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|

| Aromatic C-H Stretch | 3103.87, 3005.87 | semanticscholar.orgsemanticscholar.org |

| Aliphatic C-H Stretch | 2818.72 | semanticscholar.org |

| C-N Stretch | 1371.14 | semanticscholar.orgsemanticscholar.org |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for detailing the complete molecular structure of this compound in solution. Through various NMR experiments, the chemical environment of each proton and carbon atom can be determined, confirming the connectivity and arrangement of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides precise information about the protons in the molecule. For this compound, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) and coupling constants (J) allow for the assignment of each proton on the indolizine core and the bromophenyl substituent.

Two distinct reports provide slightly different assignments, which may be due to different solvents or experimental conditions. One study reports the following signals in CDCl₃: doublets at δ 8.207-8.211 and δ 8.184-8.191 ppm corresponding to individual aromatic protons, a singlet at δ 7.940 ppm, and multiplets at δ 7.769-7.778 (2H) and δ 7.356-7.403 (2H). semanticscholar.org Additional signals include a singlet at δ 6.695 ppm and a multiplet at δ 6.505-6.677 (2H). semanticscholar.org

A second study, also in CDCl₃, reports a doublet at δ 8.165-8.181 (1H), a doublet at δ 7.845-7.850 (1H), and doublets for the bromophenyl protons at δ 7.591-7.613 (2H) and δ 6.942-6.965 (2H). semanticscholar.org It also identifies a singlet at δ 6.070 (1H) and other aromatic signals. semanticscholar.org The protons of the pyridine (B92270) moiety of the indolizine ring are typically assigned based on their characteristic chemical shifts and coupling patterns. core.ac.uk

Table 2: Representative ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Source |

|---|---|---|---|---|

| 8.207-8.211 | d | 1H | Aromatic H | semanticscholar.org |

| 8.184-8.191 | d | 1H | Aromatic H | semanticscholar.org |

| 7.940 | s | 1H | Aromatic H | semanticscholar.org |

| 7.769-7.778 | m | 2H | Aromatic H (Bromophenyl) | semanticscholar.org |

| 7.356-7.403 | m | 2H | Aromatic H (Bromophenyl) | semanticscholar.org |

| 6.695 | s | 1H | Aromatic H | semanticscholar.org |

| 6.505-6.677 | m | 2H | Aromatic H | semanticscholar.org |

Note: Assignments can vary between studies. This table represents data from one source.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound based on Analogues

| Carbon Type | Expected Chemical Shift (δ ppm) | Source (Analogue Data) |

|---|---|---|

| Indolizine Ring Carbons | 90 - 152 | mdpi.com |

| Bromophenyl Ring Carbons (C-H) | ~129 - 132 | mdpi.com |

| Bromophenyl Ring Carbon (C-Br) | ~122 | mdpi.com |

| Bromophenyl Ring Carbon (C-Indolizine) | ~139 | mdpi.com |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Complex Structural and Dynamic Studies

Variable Temperature (VT) NMR is another powerful tool used to study dynamic processes in molecules, such as restricted rotation around single bonds, which can be observed in some substituted indolizine derivatives. core.ac.uk By recording spectra at different temperatures, it is possible to study conformational changes and determine energy barriers for these processes. core.ac.ukox.ac.uk While not specifically documented for this compound, these techniques are standard for the detailed characterization of such heterocyclic systems. core.ac.ukblogspot.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining information about its structural components through fragmentation analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used.

For this compound, mass spectral analysis confirms the molecular weight with the observation of the molecular ion peak (M⁺). Studies report a molecular ion at a mass-to-charge ratio (m/z) of 271. semanticscholar.orgsemanticscholar.org A key feature in the mass spectrum of this compound is the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is characteristic of molecules containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. chemguide.co.uk

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, HRMS data for related brominated indolizine derivatives confirms their calculated molecular formulas with high precision. semanticscholar.orgrsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been widely applied to many of its derivatives. researchgate.netnih.gov

For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate has been solved, showing it crystallizes in a monoclinic system. researchgate.net Such analyses confirm the planarity of the indolizine ring system and reveal the conformation of substituents. researchgate.net X-ray diffraction studies on other substituted indolizines have been crucial for confirming their structures, especially when synthesized through complex multi-step reactions or cycloadditions. core.ac.uk This technique remains the gold standard for determining the absolute stereochemistry and solid-state conformation of such compounds. jmolbiochem.comdayainfo.com

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Visible Spectroscopy)

The electronic absorption properties of this compound are characterized using UV-Visible spectroscopy, which provides critical insights into the extent of conjugation and the nature of electronic transitions within the molecule. The UV-Vis spectrum of the indolizine core is known to be complex due to the fusion of the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine ring. The presence of the 4-bromophenyl substituent at the C2-position further influences the electronic structure through extended π-conjugation.

In a methanol (B129727) solvent, this compound exhibits multiple absorption bands, indicating several possible electronic transitions. oregonstate.edu The spectrum shows distinct peaks at approximately 220 nm, 252 nm, 300 nm, and a strong absorption band at 355 nm. oregonstate.edu These transitions are generally assigned as π-π* transitions, characteristic of highly conjugated aromatic systems. ufg.br The high molar absorptivity (log ε) values, particularly for the bands at 220 nm (4.27) and 355 nm (4.25), confirm the high probability of these electronic transitions. oregonstate.edu

Table 1: UV-Visible Spectroscopic Data for this compound

| Absorption Maxima (λmax, nm) | Molar Absorptivity (log ε) | Solvent | Reference |

|---|---|---|---|

| 220 | 4.27 | Methanol | oregonstate.edu |

| 252 | 4.04 | Methanol | oregonstate.edu |

| 300 | 3.85 | Methanol | oregonstate.edu |

| 355 | 4.25 | Methanol | oregonstate.edu |

Luminescence Spectroscopy for Photophysical Properties (Fluorescence Spectroscopy)

Luminescence spectroscopy, particularly fluorescence spectroscopy, is a powerful tool for investigating the photophysical properties of indolizine derivatives. The indolizine nucleus is a well-established fluorophore, and its derivatives are known for their significant fluorescence, making them valuable in materials science and as biomedical probes. semanticscholar.orggoogle.com The emission properties are highly sensitive to the nature and position of substituents on the bicyclic ring system.

For the class of 2-arylindolizines, fluorescence emission is a common characteristic, often with a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net These large Stokes shifts are frequently attributed to a significant change in geometry or electronic distribution upon excitation, indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net While specific fluorescence data such as emission maxima (λem) and quantum yields (ΦF) for the parent this compound are not detailed in the surveyed literature, studies on closely related analogues provide substantial insight. For instance, various substituted indolizines exhibit tunable fluorescence from the blue to red regions of the spectrum. semanticscholar.orgrsc.org

The fluorescence quantum yields of indolizine derivatives can vary widely. In some cases, low quantum yields are observed, which may be attributed to efficient non-radiative decay pathways, such as the rotation of aryl ring substituents in the excited state. researchgate.net Conversely, strategically substituted indolizines can exhibit high quantum yields of up to 60%. rsc.org The photophysical properties, including fluorescence, are also known to be sensitive to solvent polarity, which can further support the charge-transfer nature of the emitting state. researchgate.net The study of these properties is crucial for tailoring indolizine-based molecules for applications in optoelectronic devices or as fluorescent sensors. semanticscholar.orglew.ro

Table 2: General Photophysical Properties of Substituted Indolizine Derivatives

| Property | Observation in Indolizine Derivatives | Potential Cause/Characteristic | Reference |

|---|---|---|---|

| Fluorescence | Commonly observed, tunable emission | Extended π-conjugated system | semanticscholar.orggoogle.com |

| Stokes Shift | Often large (e.g., 80-131 nm) | Intramolecular Charge Transfer (ICT) in the excited state | researchgate.net |

| Quantum Yield (ΦF) | Variable; can be low or high (up to 60%) | Influenced by non-radiative decay (e.g., aryl rotation) or structural rigidity | researchgate.netrsc.org |

| Solvatochromism | Emission is often sensitive to solvent polarity | Changes in dipole moment upon excitation | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the electronic nature of complex organic molecules like 2-(4-bromophenyl)indolizine. These methods allow for a detailed examination of electron distribution, molecular orbital energies, and the underlying principles governing the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to study the ground-state properties of indolizine (B1195054) derivatives. researchgate.net DFT calculations allow for the determination of optimized molecular geometry, including bond lengths and angles, as well as the distribution of electron density and molecular orbitals. researchgate.netepfl.ch

In the context of this compound, DFT calculations, often employing functionals like B3LYP, provide a detailed picture of its three-dimensional structure and the spatial arrangement of its constituent atoms. researchgate.net These calculations can predict key geometric parameters which are often in good agreement with experimental data. researchgate.net The ground-state energy of the system is a key output of these calculations, representing the most stable electronic configuration of the molecule. wikipedia.org Furthermore, DFT provides a description of the molecular orbitals, which are crucial for understanding the molecule's chemical behavior. epfl.ch

| Parameter | Description | Significance in DFT Calculations |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. wikipedia.org | Provides a measure of the molecule's thermodynamic stability. |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy structure. researchgate.net | Determines bond lengths, bond angles, and dihedral angles, which are fundamental to the molecule's shape and steric properties. |

| Electron Density | The probability of finding an electron at a particular point in space. wikipedia.org | Reveals the distribution of electronic charge within the molecule, highlighting electron-rich and electron-deficient regions. |

| Molecular Orbitals | The wave functions describing the behavior of electrons in the molecule. epfl.ch | Includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are central to understanding reactivity. numberanalytics.com |

This table provides a summary of key parameters obtained from DFT calculations and their significance in understanding the properties of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. numberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies and shapes of these frontier orbitals are critical in determining how a molecule will interact with other reagents. numberanalytics.com

For this compound, FMO theory helps to rationalize its behavior in various chemical reactions. The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). numberanalytics.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com

In electrophilic aromatic substitution reactions, for instance, the location of the HOMO with the largest orbital coefficients on the indolizine ring system can predict the most likely site of attack by an electrophile. nih.gov Conversely, in reactions with nucleophiles, the distribution of the LUMO will indicate the most susceptible sites for nucleophilic attack. FMO analysis is, therefore, a powerful predictive tool in designing and understanding the outcomes of reactions involving this compound.

| Orbital | Description | Role in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. numberanalytics.com | Acts as the electron donor in reactions with electrophiles. Its energy level is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is empty of electrons. numberanalytics.com | Acts as the electron acceptor in reactions with nucleophiles. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A key indicator of molecular stability and reactivity. A smaller gap often implies higher reactivity. numberanalytics.com |

This interactive table outlines the fundamental concepts of Frontier Molecular Orbital (FMO) theory and their application in predicting the chemical reactivity of this compound.

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous ring of delocalized π-electrons. fiveable.mepurechemistry.org The indolizine core, being a 10-π electron system, adheres to Hückel's rule (4n+2 π electrons, where n=2), and is thus considered aromatic. fiveable.mepurechemistry.org This aromatic character is a major contributor to its thermodynamic stability and influences its chemical reactivity. purechemistry.orgnumberanalytics.com

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.net For this compound, theoretical calculations can simulate various types of spectra, including NMR, IR, and UV-Vis.

DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. researchgate.net By comparing the computed spectrum with the experimental one, specific vibrational modes can be assigned to particular functional groups within the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts, after appropriate scaling, can be compared with experimental NMR data to aid in the assignment of signals and confirm the connectivity of atoms in the molecule. mdpi.com

Electronic excitation energies and oscillator strengths can be computed using Time-Dependent DFT (TD-DFT). These calculations provide theoretical UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the intensity of the electronic transitions. This information is crucial for understanding the photophysical properties of this compound.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT | Aids in the assignment of experimental IR bands to specific molecular vibrations. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (¹H, ¹³C) | DFT (GIAO) | Assists in the structural elucidation by predicting the chemical environment of atomic nuclei. mdpi.com |

| UV-Vis Spectroscopy | Electronic Transition Energies (λmax) | TD-DFT | Helps to understand the electronic structure and photophysical properties of the molecule. |

This table summarizes the application of computational methods in predicting the spectroscopic parameters of this compound.

Analysis of Aromaticity and π-Electron Delocalization within the Indolizine Framework

Computational Mechanistic Modeling

Computational modeling is a powerful approach to elucidate the detailed mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify key intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. chemrxiv.org Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. chemrxiv.org A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving the synthesis or transformation of this compound, such as 1,3-dipolar cycloadditions, computational modeling can provide a detailed energy profile of the entire reaction pathway. mdpi.comresearchgate.net This profile plots the energy of the system as a function of the reaction progress, revealing the activation energies for each step. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate. researchgate.net

By comparing the energy profiles of different possible pathways, it is possible to predict which reaction mechanism is most favorable. For example, in the synthesis of indolizine derivatives, computational studies can help to understand the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of the transition states leading to different products. xmu.edu.cnnih.gov These theoretical insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Solvent Effects on Reaction Mechanisms

The choice of solvent is critical in the synthesis of indolizine derivatives, as it can significantly influence reaction pathways, yields, and reaction times. In the synthesis of derivatives of this compound, various solvents are employed, each selected for its specific properties that facilitate the desired transformations.

For instance, in one-pot, two-step tandem reactions to create indolizine-1-carbonitrile (B3051405) derivatives from a precursor salt, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium, acetonitrile (B52724) is used as the solvent. nih.govnih.gov This reaction proceeds via a 1,3-dipolar cycloaddition under ultrasound irradiation in the presence of triethylamine (B128534). nih.govnih.gov Acetonitrile is a polar aprotic solvent that is well-suited for this type of reaction, facilitating the formation of the pyridinium (B92312) ylide intermediate and its subsequent cycloaddition.

In other synthetic routes, a two-step process is employed where the initial formation of pyridinium salts, such as 1-(2-(4-bromophenyl)-2-oxoethyl)-4-methoxypyridinium bromide, is carried out in acetone. ijper.orgmdpi.com Subsequently, the synthesis of the final indolizine analogues via reaction with substituted alkynes is performed in dimethylformamide (DMF). ijper.orgmdpi.com DMF is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and the potassium carbonate base used to generate the ylide intermediate for the 1,3-dipolar cycloaddition. ijper.orgmdpi.com The use of benign solvents has also been noted in microwave-assisted syntheses, highlighting a move towards more environmentally friendly procedures. mdpi.com

The following table summarizes the solvents used in key reaction steps for the synthesis of this compound and its derivatives.

| Reaction Step | Solvent(s) | Role of Solvent |

| Synthesis of Pyridinium Salt Intermediate | Acetone, Ethanol | Reactant dissolution; recrystallization of product. ijper.orgmdpi.com |

| 1,3-Dipolar Cycloaddition (Final Indolizine Ring Formation) | Acetonitrile, Dimethylformamide (DMF) | Facilitates ylide formation and cycloaddition. nih.govijper.orgmdpi.com |

| Microwave-Assisted Synthesis | Benign Solvents | Provides a medium for domino sequence reactions. mdpi.com |

Catalyst-Substrate Interactions in Catalytic Cycles

The synthesis of indolizines can be achieved through various catalytic and catalyst-free methods. While some syntheses of this compound derivatives proceed without a metal catalyst, using a base like potassium carbonate or triethylamine to generate the reactive pyridinium ylide intermediate, other approaches rely on transition metal catalysis. nih.govijper.orgmdpi.com

In broader studies of indolizine synthesis, several catalytic systems have been developed that highlight specific catalyst-substrate interactions:

Copper Catalysis : Copper-catalyzed reactions, such as those using CuBr₂, are employed for the synthesis of 1,2,3-trisubstituted indolizines. rsc.org These reactions often involve the coordination of the copper catalyst to the reactants, activating them for subsequent steps. Another method involves a copper/Iodine-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins. organic-chemistry.org

Palladium Catalysis : Palladium catalysts are used for the regioselective annulation of 2-(pyridine-2-yl) acetonitrile derivatives with propargyl carbonates. organic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for controlling the regioselectivity, indicating a direct interaction between the ligand-modified palladium center and the substrates, which dictates the reaction's outcome. organic-chemistry.org

Gold Catalysis : Gold(I)-catalyzed methods can produce ester-substituted indolizines from 2-propargyloxypyridines. organic-chemistry.org The gold catalyst activates the alkyne group toward nucleophilic attack, initiating the cyclization cascade.

Metal-Free Radical Reactions : A recently described metal-free radical reaction utilizes B₂pin₂ to generate radical species from enaminones and pyridines, leading to functionalized indolizines. rsc.orgorganic-chemistry.org This demonstrates that complex transformations can be achieved by carefully controlling radical intermediates without direct metal-substrate coordination. rsc.orgorganic-chemistry.org

These examples, while not all specific to this compound, illustrate the fundamental principles of catalyst-substrate interactions that are applied to this class of compounds. The catalyst's role is typically to activate the substrates, control stereochemistry or regiochemistry, and facilitate the key bond-forming steps in the catalytic cycle.

Advanced Molecular Modeling for Structural Insights

Advanced molecular modeling techniques, including conformational analysis and in silico predictions, have been instrumental in understanding the three-dimensional structure of this compound derivatives and their interactions with biological targets.

Conformational Analysis and Stability Studies

Computational studies have provided significant insights into the stable conformations of indolizine derivatives. A key finding is that the indolizine nucleus tends to adopt a stable cis conformation. ijper.org This conformational preference is significant as it can mimic the spatial arrangement of other biologically active molecules. For example, the stable cis conformation of certain indolizine analogues is structurally similar to that of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). ijper.org This conformational similarity is believed to be a contributing factor to the observed biological activity, such as COX-2 inhibition, for these compounds. ijper.org

X-ray crystallography on related complex structures, such as spiro[acenaphthene-1'',one-spiro[3,3']-5'-(4-bromophenylmethylidene)-1'-methylpiperidin-4'-one-4-(4-bromophenyl)octahydroindolizine], provides experimental validation of the conformations of the fused ring systems. jmolbiochem.com In this octahydroindolizine (B79230) derivative, the piperidine (B6355638) portion of the indolizine ring adopts a half-chair conformation, while the pyrrole (B145914) ring is in a twisted envelope conformation. jmolbiochem.com While this is a saturated analogue, it provides valuable data on the inherent conformational preferences of the indolizine core structure.

In Silico Prediction of Molecular Architecture and Interactions

In silico molecular docking is a powerful tool used to predict the binding modes and affinities of molecules like this compound derivatives to protein targets. These studies are crucial for rational drug design and for understanding structure-activity relationships (SAR).

Several studies have used molecular docking to investigate the interactions of indolizine derivatives with various enzymes:

Antimicrobial Targets : Derivatives of this compound have been docked into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. nih.govnih.gov These simulations help to determine the probable binding modes and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for their antimicrobial activity. nih.govnih.gov Similarly, docking studies against Candida albicans proteins like secreted aspartic protease 3 (SAP3) have been performed to predict binding potential. researchgate.net

COX-2 Inhibition : To understand their anti-inflammatory potential, indolizine analogues have been docked into the cyclooxygenase-2 (COX-2) receptor. mdpi.com These computational studies revealed that hydrophobic interactions were the major contributor to COX-2 inhibition and provided insights into their selectivity. mdpi.com The docking interaction energies and specific residue interactions can be calculated, as shown in the table below for a representative indolizine derivative.

A summary of findings from molecular docking studies on a related indolizine derivative (5e) against the COX-2 enzyme is presented below.

| Parameter | Value/Interacting Residues |

| Docking Interaction Energy (kcal/mol) | -11.09 |

| Interacting Amino Acid Residues | VAL-116, LEU-352, TYR-355, TYR-385, LEU-384, VAL-523, SER-530, MET-522, ALA-527, PHE-518, GLY-526, LEU-531 |

| Major Contribution to Inhibition | Hydrophobic Interactions |

| Data from a molecular modeling study on ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (5e), a derivative of this compound. mdpi.com |

These in silico predictions are invaluable for identifying potential molecular targets, explaining observed biological activities, and guiding the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Applications of Indolizines in Materials Science

Development of Organic Semiconductors

Indolizine (B1195054) derivatives are being explored as organic semiconductors, materials that form the active components in a variety of electronic devices. rsc.org The development of stable and tunable polycyclic aromatic compounds is a crucial aspect of advancing organic optoelectronics. chemrxiv.orgchemrxiv.org Researchers have designed and synthesized new classes of π-expanded indoloindolizines by merging indole (B1671886) and indolizine moieties into a single polycyclic framework. chemrxiv.orgchemrxiv.org This strategic merging allows for precise control over the electronic structure, which is essential for creating efficient organic semiconductors. chemrxiv.org The unique differences in electronic properties between indole and its isomers, like indolizine, provide a pathway for tailoring the optoelectronic characteristics of polycyclic aromatic compounds. chemrxiv.org

The electronic and optical properties of nanostructured materials can differ significantly from their bulk counterparts due to quantum effects and a high surface-area-to-volume ratio. mdpi.com These properties are tunable by manipulating the size, shape, and composition of the nanostructures. mdpi.com Similarly, in bismuth-based semiconductors, unique optical and electronic properties have made them a research hotspot. rsc.org

Prospects in Photovoltaic Materials and Organic Solar Cells

The tunable nature of indolizine derivatives makes them promising candidates for photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). In DSSCs, a photosensitizer absorbs light and injects electrons into a wide-bandgap semiconductor. A derivative, 2-(4-bromophenyl)-3-(2-ethylhexyl)-5-(2,4-bis(hexyloxy)phenyl)indolizine, has been synthesized for potential use in dye-sensitized solar cells, highlighting the relevance of the 2-(4-bromophenyl)indolizine framework in this field. rsc.org

The efficiency of polymer solar cells is highly dependent on the properties of the donor and acceptor materials. Research on low-bandgap polymers has shown that tuning the molecular energy levels and bandgaps by copolymerizing different conjugated units can lead to highly efficient polymer solar cells. This principle of tuning electronic properties is directly applicable to the design of indolizine-based materials for OSCs.

Role as Fluorescent Markers and Dyes

Indolizines are well-known for their fluorescent properties. researchgate.net They often exhibit significant Stokes shifts and quantum yields, making them suitable for applications as fluorescent markers and dyes. The photophysical properties of indolizine derivatives can be finely tuned by introducing various substituents onto the indolizine core.

For instance, the synthesis of novel π-extended 2,5-disubstituted indolizines has been a subject of research to explore their absorption and fluorescence properties. researchgate.net Some indolizine derivatives with excellent fluorescence are considered for use as organic fluorescent molecules in biological and materials applications. researchgate.net The synthesis of 3-amino-2-(4-bromophenyl)indolizine-1-carbonitrile has been reported, and its quantum yield was calculated, demonstrating the inherent fluorescence of this structural class. rsc.org Furthermore, tunable fluorescent indolizines are particularly useful in biomedical applications as they permit multiplexing. google.com

| Compound Family | Emission Wavelength Range (nm) | Quantum Yield (Φ) | Reference |

| π-conjugated, C7-imidazole based indolizine derivatives | 423-449 | High | researchgate.net |

| 5-carbonylated 2-arylindolizines | 485-548 | 0.04 - 0.39 | researchgate.net |

| Benzo[a]indolizines | Yellow to Red | up to 0.60 | rsc.org |

| 3-amino-2-(4-bromophenyl)indolizine-1-carbonitrile | Not Specified | 0.47 | rsc.org |

Integration into Sensors and Optoelectronic Devices

The sensitivity of the electronic and optical properties of indolizines to their chemical environment makes them excellent candidates for use in sensors. rsc.org For example, indolizine-based fluorescent probes have been developed for sensing pH. google.com These probes can respond to acidic pH with a high quantum yield and a short response time. researchgate.net

In the broader field of optoelectronics, which includes devices that source, detect, and control light, indolizine derivatives hold significant promise. evitachem.com Their applications extend to organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to synthesize a wide array of π-expanded derivatives with intense colors and fluorescence across the visible spectrum is a key advantage. chemrxiv.org

Design of π-Expanded Indolizine Analogues for Advanced Materials

To enhance the material properties of indolizines, researchers have focused on creating π-expanded analogues. This involves fusing additional aromatic rings to the core indolizine structure, which extends the π-conjugated system. This extension typically leads to a reduction in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. chemrxiv.org

A notable strategy involves merging indole and indolizine moieties to create indoloindolizines. chemrxiv.orgchemrxiv.org This approach allows for precise modulation of the electronic structure by controlling the aromaticity of specific rings within the fused system. chemrxiv.orgchemrxiv.org The development of scalable synthetic protocols has enabled the production of a diverse range of these π-expanded derivatives, which exhibit vivid colors and fluorescence, as well as enhanced stability against photooxidation compared to conventional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.org The synthesis of novel π-extended 2,5-disubstituted indolizines is also an active area of research to explore their absorption and fluorescence properties for advanced material applications. researchgate.net

Fabrication and Performance of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used as the active layer. The development of stable and tunable polycyclic aromatic compounds like indoloindolizines is crucial for advancing organic optoelectronics, particularly for stable OFETs. chemrxiv.org

To demonstrate the practical utility of these materials, OFETs have been fabricated using newly developed indoloindolizines. chemrxiv.orgchemrxiv.org These devices have shown competitive performance with ambipolar charge transport properties, meaning they can conduct both holes and electrons. chemrxiv.orgchemrxiv.org This ambipolar behavior is highly desirable for the fabrication of complementary logic circuits, which are more power-efficient than circuits based on unipolar transistors. The work on indoloindolizines establishes them as a promising platform for developing stable and tunable organic materials for OFETs and other optoelectronic applications. chemrxiv.orgchemrxiv.org

Conclusion and Future Research Perspectives

Summary of Key Academic Advancements in 2-(4-Bromophenyl)indolizine Chemistry

Research on this compound and its analogs has led to significant advancements, primarily centered on the development of versatile synthetic methodologies. Classical approaches such as the Tschichibabin reaction and 1,3-dipolar cycloadditions have been foundational. ijettjournal.org Modern advancements have introduced more sophisticated and efficient methods.

Key progress includes:

Multicomponent Reactions (MCRs): Efficient one-pot syntheses have been developed. For instance, the reaction of 4-amino-1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium bromide with electron-deficient alkynes in the presence of a base like potassium carbonate is a notable route to produce various indolizine (B1195054) derivatives. researchgate.netresearchgate.net

Domino Reactions: Metal-free domino strategies, such as the Michael/SN2/aromatization annulation of 2-pyridylacetate (B8455688) derivatives with bromonitroolefins, have emerged as a powerful method for constructing functionalized indolizines with high efficiency. nih.gov

Catalytic C-H Functionalization: Direct C-H functionalization has become a sustainable and robust protocol for creating diverse C-C, C-P, and C-S bonds on the indolizine core, offering pathways to novel hybrids. researchgate.netresearchgate.net Palladium-catalyzed arylation has been a particular focus, although the high electron density of the indolizine ring presents unique mechanistic questions. nih.gov

Synthesis of Fused and Complex Derivatives: Methodologies have been established to synthesize more complex structures incorporating the this compound motif. These include π-extended systems like 2-(4-Bromophenyl)pyrido[2,3-b]indolizines, which are synthesized via microwave-assisted domino reactions and exhibit interesting photophysical properties. mdpi.com Palladium-catalyzed intramolecular reactions of precursors like 2-(2-bromophenyl)indolizine (B5718576) have also yielded complex aromatic polycyclic systems. nih.gov A rapid synthesis for 3-((4-Bromophenyl)diazenyl)-2-phenylindolizine has also been reported, showcasing the derivatization potential. tubitak.gov.tr

The following table summarizes selected synthetic preparations of this compound and closely related analogs, highlighting the diversity of modern synthetic strategies.

| Product | Starting Materials | Reaction Type | Key Features | Reference(s) |

| Ethyl 7-amino-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate | 4-amino-1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium bromide, Ethyl-2-butynoate | 1,3-Dipolar Cycloaddition | Eco-friendly, room temperature synthesis | researchgate.net |

| 2-(4-Bromophenyl)pyrido[2,3-b]indolizine | 2-Alkyl-N-(cyanomethyl)pyridinium salts, Enaminones | Domino (Cycloisomerization/Cyclocondensation) | Microwave-assisted, leads to fluorescent compounds | mdpi.com |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-methoxypyridinium bromide, Diethyl acetylenedicarboxylate (B1228247) | 1,3-Dipolar Cycloaddition | Synthesis of indomethacin (B1671933) analogues for COX-2 inhibition studies | mdpi.com |

| 3-((4-Bromophenyl)diazenyl)-2-phenylindolizine | 2-Phenylindolizine (B189232), 4-Bromophenyldiazonium tetrafluoroborate | Azo Coupling | Rapid (5 min), high yield (97%), metal-free | tubitak.gov.tr |

| 2-(4-Bromophenyl)-3-(diethylamino)indolizine-1-carbonitrile | 2-(4-bromophenyl)-3-(diethylamino)indolizine-1-carbonitrile, bis(pinacolato)diboron | Palladium-catalyzed borylation | Synthesis of fluorescent compounds | google.com |

Identification of Remaining Scientific Challenges and Knowledge Gaps

Despite considerable progress, several challenges and knowledge gaps impede the full exploitation of this compound chemistry.

Regioselectivity Control: While C-H functionalization is a powerful tool, achieving predictable and high regioselectivity on the electron-rich indolizine core remains a significant challenge. The inherent reactivity of the five-membered ring often leads to mixtures of products, particularly at the C1 and C3 positions. nih.govmdpi.com

Limited Substrate Scope: Many advanced synthetic methods are sensitive to the electronic and steric nature of the substituents on both the pyridine (B92270) precursor and the reaction partner. For example, the synthesis of certain π-extended systems can be limited by the need for specific, pre-functionalized benzyne (B1209423) precursors. rsc.org Similarly, the lack of reactivity at certain C-H positions in quinoline (B57606) precursors can prevent desired cyclizations. acs.org

Sustainable Synthesis: Many established protocols still rely on expensive or toxic transition-metal catalysts (e.g., palladium, gold), hazardous solvents, and stoichiometric reagents. ijettjournal.orgrsc.org The development of greener, more cost-effective, and catalyst-recyclable methods is an ongoing need.

Mechanistic Understanding: The precise mechanisms of many reactions involving the indolizine nucleus are not fully understood. For palladium-catalyzed C-H arylations, for example, the exact pathway (e.g., concerted metalation-deprotonation vs. electrophilic substitution) is still a subject of study and debate. nih.gov A deeper understanding is crucial for rational catalyst design and reaction optimization.

Promising Directions for Future Academic and Methodological Research

Future research in the chemistry of this compound is poised to address the existing challenges through innovation in synthesis, theory, and application.

The quest for more efficient and sustainable synthetic methods will continue to drive research. Promising directions include the development of novel catalytic systems, such as those based on earth-abundant metals or even metal-free approaches involving organocatalysis or radical reactions. nih.govrsc.org The use of recyclable catalysts, like biomass-derived chitosan, represents a move towards greener chemistry. rsc.org Expanding the portfolio of reaction partners beyond traditional alkynes and alkenes to include substrates like propargyl amines and sulfonium (B1226848) salts could unlock new synthetic pathways and lead to highly functionalized indolizine scaffolds. rsc.org Microwave-assisted organic synthesis (MAOS) is another area that holds promise for accelerating reaction rates and improving yields in a more environmentally benign manner. ijettjournal.orgmdpi.com

Computational chemistry is an invaluable tool for elucidating the fundamental properties of indolizine systems. Future theoretical studies, employing methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), will be critical. researchgate.netresearchgate.net These studies can provide deeper insights into the electronic structure, aromaticity, and reactivity of this compound. acs.org Calculating Fukui functions can help rationalize and predict the regioselectivity of electrophilic substitutions, guiding synthetic efforts. mdpi.com Theoretical modeling can also aid in understanding reaction mechanisms, such as the transition states in [3+2] cycloaddition reactions, and in designing new molecules with tailored HOMO-LUMO gaps for specific optoelectronic applications. researchgate.netacs.org

The inherent fluorescence of many indolizine derivatives makes them attractive candidates for materials science. ijettjournal.orggoogle.com A key future direction is the strategic functionalization of the this compound core to create novel materials. This includes the synthesis of π-extended analogues and fused polycyclic systems to modulate absorption and emission properties for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.govrsc.org Advanced strategies like late-stage C-H functionalization can be used to install various groups that tune the material's properties or allow for its incorporation into larger systems. The bromine atom in this compound is itself a functional handle, enabling cross-coupling reactions to further expand the molecular complexity and create sophisticated functional materials. google.com

Q & A

Q. Basic Characterization Toolkit

- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry. For Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate , distinct aromatic protons at δ 7.77 (s, 1H) and δ 6.69–6.64 (m, 3H) validate the indolizine scaffold .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z = 327.2 [M+H]⁺) and fragmentation patterns .

Q. Advanced Techniques

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one (R factor = 0.024) .

- HRMS : Differentiates isomers; e.g., 2-(4-Bromophenyl)pyrimido[5,4-b]indolizine showed exact mass 323.0049 (calc. 323.0058) .

How can computational methods aid in predicting the reactivity and electronic properties of this compound derivatives?

Basic Computational Applications

Density Functional Theory (DFT) models, such as the B3LYP functional, predict HOMO-LUMO gaps and charge distribution. For example, the electron-withdrawing bromine atom lowers the LUMO energy, enhancing electrophilic reactivity .

Q. Advanced Applications

- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., hyaluronidase) to prioritize synthesis targets .

- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity. A negative σ value (electron-donating groups) may reduce inhibitory potency in enzyme assays .

How should researchers address contradictory data in biological assays involving this compound derivatives?

Case Study : In hyaluronidase inhibition assays, 2-(4-bromophenyl)-3-methylindolizine-8-carboxylic acid (IC₅₀ = 85 µM) was active, while its ester analog was inactive .

Resolution Strategies :

Solubility Testing : Confirm compound solubility in assay buffers (e.g., DMSO vs. aqueous media).

Metabolite Analysis : Check for ester hydrolysis in vitro, which could generate active acids.

Enzyme Kinetics : Compare competitive vs. non-competitive inhibition mechanisms using Lineweaver-Burk plots .

What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Q. Key Challenges :

- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., hexane/ethyl acetate mixtures) .

- Byproduct Formation : Microwave-assisted reactions reduce side products but require specialized equipment .

- Yield Optimization : Continuous flow reactors enhance reproducibility for steps like quaternization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.